4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
“4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Triazole compounds, including this one, are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazole compounds, including “4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one”, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions with DNA. For instance, some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate DNA .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, some [1,2,4]triazolo[4,3-b:3’,4’-f][1,2,4,5]tetrazines show weak luminescent properties in MeCN solution, have an unexpected quasi-reversible electroreduction peak, and exhibit ambipolar semiconductor properties .Scientific Research Applications
Synthesis and Derivative Formation
- The compound 4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a key intermediate in the synthesis of various derivatives with potential pharmacological properties. For example, novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-ones and their derivatives have been synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, demonstrating the compound's versatility in chemical transformations (Al-Salahi & Geffken, 2011).
Antihistaminic Agents
- Several studies have explored the use of derivatives of this compound as antihistaminic agents. For instance, novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and tested for their H1-antihistaminic activity, with some compounds showing significant potential as new classes of antihistamines (Alagarsamy, Solomon, & Murugan, 2007).
Anticancer Activity
- Research into the anticancer activity of derivatives of 4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has been conducted. Specifically, 1,2,4-triazolo[4,3-a]-quinoline derivatives have been designed and synthesized with the aim of meeting structural requirements essential for anticancer activity. Some of these derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Antihypertensive Activity
- The compound's derivatives have also been investigated for their potential antihypertensive activity. In one study, 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones were evaluated for their in vivo antihypertensive effects, showing promising results compared to standard antihypertensive drugs (Alagarsamy & Pathak, 2007).
Quality Control in Pharmaceutical Development
- Quality control methods have been developed for derivatives of this compound, particularly focusing on those with potential as antimalarial agents. These methods include various physical, chemical, and analytical techniques to ensure the purity and effectiveness of the compounds (Danylchenko et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS/c1-13-8(15)6-4-2-3-5-7(6)14-9(13)11-12-10(14)16/h2-5H,1H3,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMQHQDTPFMYHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N3C1=NNC3=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427706 |
Source
|
Record name | 4-Methyl-1-sulfanylidene-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49673572 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
CAS RN |
127570-96-1 |
Source
|
Record name | 4-Methyl-1-sulfanylidene-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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